(+/-)-N-(Benzylidene)alanine Ethyl Ester

概要

説明

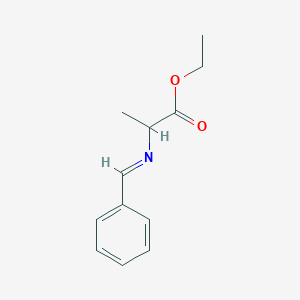

Ethyl 2-(benzylideneamino)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, with a benzylideneamino substituent

準備方法

Synthetic Routes and Reaction Conditions:

Fischer Esterification: One common method for preparing ethyl 2-(benzylideneamino)propanoate is through Fischer esterification. This involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the equilibrium towards ester formation.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of a carboxylate ion with a primary alkyl halide.

Industrial Production Methods: Industrial production of ethyl 2-(benzylideneamino)propanoate may involve large-scale Fischer esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents and catalysts can be optimized to minimize costs and environmental impact.

化学反応の分析

Types of Reactions:

Oxidation: Ethyl 2-(benzylideneamino)propanoate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Amino esters, thioesters.

科学的研究の応用

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that derivatives of N-benzylidene-β-alanine exhibit significant antitumor activity. For instance, studies have shown that modifications to the benzylidene moiety can enhance the compound's ability to inhibit tumor cell proliferation. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation .

Inhibition of Carbonic Anhydrases

N-benzylidene-β-alanine derivatives have been studied as inhibitors of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases, including cancer and glaucoma. The binding affinity of these compounds to different CA isoforms has been characterized using techniques like isothermal titration calorimetry (ITC) and fluorescent thermal shift assays (FTSA) . The findings suggest that certain derivatives demonstrate selective inhibition, potentially leading to new therapeutic agents with fewer side effects compared to existing CA inhibitors.

Organic Synthesis Applications

Building Blocks in Synthesis

(+/-)-N-(Benzylidene)alanine ethyl ester serves as a versatile building block in organic synthesis. Its structure allows for various transformations, making it valuable in the synthesis of more complex molecules. For example, it can be utilized in the synthesis of heterocyclic compounds and other biologically active molecules .

Reactivity with Other Compounds

The compound has been employed in reactions involving acylation and amination processes. Its ability to react with different nucleophiles or electrophiles enables the formation of diverse derivatives that can be further explored for their biological activities .

Biochemical Research Applications

Proteomics Research

In proteomics, this compound is utilized as a specialty reagent for studying protein interactions and modifications. The compound's reactivity allows it to participate in labeling strategies or as a part of peptide synthesis protocols . This application is crucial for understanding protein functions and interactions within biological systems.

Table 1: Summary of Research Findings on this compound

| Study | Focus Area | Key Findings |

|---|---|---|

| Study A | Antitumor Activity | Identified significant inhibition of tumor cell growth with specific derivatives. |

| Study B | Carbonic Anhydrase Inhibition | Demonstrated selective inhibition of CA isoforms with improved binding affinities compared to traditional inhibitors. |

| Study C | Organic Synthesis | Showed versatility as a building block in synthesizing complex organic molecules. |

| Study D | Proteomics | Utilized in peptide synthesis and protein labeling strategies for enhanced interaction studies. |

作用機序

The mechanism of action of ethyl 2-(benzylideneamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The benzylideneamino group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.

類似化合物との比較

Ethyl acetate: A simple ester with a similar ethyl ester group but lacking the benzylideneamino substituent.

Methyl 2-(benzylideneamino)propanoate: A closely related compound with a methyl ester group instead of an ethyl ester group.

Ethyl benzoate: An ester with a benzyl group but without the amino substituent.

Uniqueness: Ethyl 2-(benzylideneamino)propanoate is unique due to the presence of both the ethyl ester group and the benzylideneamino substituent. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

生物活性

(+/-)-N-(Benzylidene)alanine ethyl ester, a derivative of alanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a benzylidene group attached to the nitrogen of the alanine backbone, which significantly influences its interaction with biological systems. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between alanine ethyl ester and benzaldehyde. This reaction can be catalyzed by various agents such as acids or bases, facilitating the formation of the imine linkage characteristic of Schiff bases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 15 - 30 | Staphylococcus aureus |

| This compound | 30 - 60 | Escherichia coli |

These results suggest that the compound has a moderate to good antibacterial effect, potentially making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound's structural similarity to natural substrates allows it to act as an inhibitor in various enzymatic reactions. Studies have shown that it can inhibit enzymes involved in metabolic pathways, particularly those related to amino acid metabolism. For instance, it has been reported to inhibit alanine racemase, an enzyme critical for bacterial cell wall synthesis.

Case Studies

-

Antidiabetic Evaluation

A recent study focused on the synthesis and biological evaluation of benzylidene derivatives, including this compound. The compound was subjected to in vivo tests for antidiabetic activity, showing promising results in lowering blood glucose levels in diabetic models. The mechanism was attributed to enhanced insulin sensitivity and modulation of glucose metabolism pathways . -

Antibiofilm Activity

Another investigation assessed the antibiofilm activity of this compound against multi-drug resistant strains of bacteria. The study found that it significantly reduced biofilm formation compared to untreated controls, indicating its potential use in treating infections associated with biofilms .

The biological activity of this compound is believed to stem from its ability to mimic natural amino acids and interact with specific receptors or enzymes within microbial cells. This mimicry can disrupt normal cellular processes, leading to inhibition of growth or cell death.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Potential applications include:

- Drug Development : As a scaffold for designing new antibiotics or antidiabetic agents.

- Therapeutic Applications : Exploring its role in treating infections caused by resistant strains and metabolic disorders.

特性

IUPAC Name |

ethyl 2-(benzylideneamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZBDHZAIXLWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。